(Rac)-Dizocilpine

Beschreibung

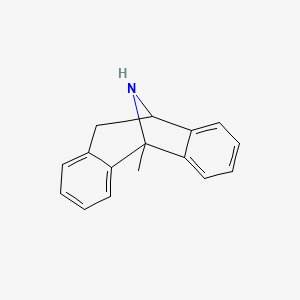

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOJYSIDWZQNJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860997 |

Source

|

| Record name | 5-Methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70449-94-4 |

Source

|

| Record name | 10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70449-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,11-Dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070449944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to MK-801 Binding Sites and Kinetics on the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics and kinetics of Dizocilpine (MK-801), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. A thorough understanding of the MK-801 binding site, its interaction kinetics, and the experimental methodologies used for their characterization is crucial for neuroscience research and the development of novel therapeutics targeting the glutamatergic system. This document details the molecular basis of MK-801's interaction with the NMDA receptor, presents quantitative binding data in a structured format, outlines key experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks.

Introduction to the NMDA Receptor and MK-801

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and schizophrenia.[2] The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 (A-D) subunits.[2][3] Activation of the receptor requires the binding of both glutamate (B1630785) to the GluN2 subunits and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunits, along with depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺).[1][3][4]

MK-801 (Dizocilpine) is a well-characterized, high-affinity, non-competitive antagonist of the NMDA receptor.[5][6] Its mechanism of action involves blocking the ion channel pore in a use-dependent manner, meaning the channel must be in an open state for MK-801 to bind.[6][7][8] This property, along with its slow dissociation kinetics, has made MK-801 an invaluable tool for studying the physiological and pathological roles of NMDA receptors.

The MK-801 Binding Site on the NMDA Receptor

Crystallographic studies and molecular dynamics simulations have precisely mapped the binding site of MK-801 within the NMDA receptor's ion channel.[2][9][10]

Location: MK-801 binds deep within the central vestibule of the ion channel pore.[2][9] It lodges itself between the M3 helix bundle crossing and the M2 pore loops, physically occluding the passage of ions.[2][9]

Key Interacting Residues: The binding pocket for MK-801 is formed by residues from both the GluN1 and GluN2 subunits. Specific asparagine residues within the pore loops are critical for this interaction.[2] Mutagenesis studies have confirmed that substitutions of these key residues can eliminate or significantly reduce MK-801 binding.[2]

Mechanism of Blockade: The binding of MK-801 within the ion channel promotes a closed-blocked state of the receptor.[2][9] This physical obstruction prevents the influx of Ca²⁺ and Na⁺, thereby inhibiting the downstream signaling cascades that are normally triggered by NMDA receptor activation.

Quantitative Analysis of MK-801 Binding Kinetics

The interaction of MK-801 with the NMDA receptor is characterized by high affinity and slow dissociation, contributing to its potent and long-lasting antagonist effects.[8] The binding kinetics are typically quantified by the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), the association rate constant (kon), and the dissociation rate constant (koff).

| Parameter | Value | Brain Region/Condition | Reference |

| Kd | 6.3 nM | Rat cerebral cortical membranes | [11] |

| Bmax | 2.37 pmol/mg protein | Rat cerebral cortical membranes | [11] |

| Ki | 37.2 nM | Not specified | [5] |

| Kd (high affinity) | 1.43 nM | Rat striatum | [12] |

| Bmax (high affinity) | 0.272 pmol/mg protein | Rat striatum | [12] |

| Kd (low affinity) | 12.15 nM | Rat striatum | [12] |

| Bmax (low affinity) | 1.76 pmol/mg protein | Rat striatum | [12] |

| Kd | 4.59 nM | Rat cortex | [12] |

| Bmax | 0.836 pmol/mg protein | Rat cortex | [12] |

| Kd | 25.99 nM | Rat cerebellum | [12] |

| Bmax | 0.573 pmol/mg protein | Rat cerebellum | [12] |

| Ki (3-iodo MK-801) | 742 ± 1.3 nM | Intact receptor | [2] |

Experimental Protocols for Studying MK-801 Binding

Radioligand Binding Assay

Radioligand binding assays using tritiated MK-801 ([³H]MK-801) are a standard method to characterize the binding site and determine binding affinities.[11][13][14]

Objective: To quantify the specific binding of [³H]MK-801 to NMDA receptors in a given tissue preparation.

Materials:

-

Tissue homogenate (e.g., rat brain membranes)

-

[³H]MK-801 (radioligand)

-

Unlabeled MK-801 or another high-affinity ligand like phencyclidine (PCP) for determining non-specific binding

-

Assay buffer (e.g., Tris-HCl)

-

Glutamate and glycine (to open the channel)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize the brain tissue in an appropriate ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous ligands.

-

Incubation: Incubate the prepared membranes with a known concentration of [³H]MK-801 in the presence of glutamate and glycine. For determining non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled MK-801.[15]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Saturation binding experiments, where the concentration of [³H]MK-801 is varied, are used to determine the Kd and Bmax values. Competition binding assays, with a fixed concentration of [³H]MK-801 and varying concentrations of a competing unlabeled ligand, are used to determine the Ki of the competing ligand.

Electrophysiology

Whole-cell patch-clamp electrophysiology is used to study the functional effects of MK-801 on NMDA receptor-mediated currents and to analyze its binding and unbinding kinetics.[16][17]

Objective: To measure the inhibition of NMDA receptor currents by MK-801 and determine its on- and off-rates.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

NMDA, glutamate, and glycine

-

MK-801

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Patching: Form a high-resistance seal between the micropipette and the cell membrane (giga-seal) and then rupture the membrane to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a specific holding potential (e.g., -60 mV) and apply agonists (NMDA/glycine or glutamate/glycine) to evoke NMDA receptor-mediated currents.

-

MK-801 Application: Apply MK-801 to the bath solution. The rate of current decay in the presence of MK-801 reflects the rate of channel block and can be used to estimate the association rate (kon).

-

Washout and Recovery: Wash out the MK-801 and continue to evoke NMDA receptor currents. The rate of current recovery reflects the dissociation rate (koff) of MK-801 from the channel.[8][18] Due to the very slow off-rate of MK-801, this can be a lengthy process.[8][18]

-

Data Analysis: Analyze the amplitude and kinetics of the recorded currents to quantify the extent and rate of inhibition and recovery.

Visualizing Molecular and Experimental Frameworks

NMDA Receptor Signaling Pathway and MK-801 Inhibition

Caption: NMDA receptor activation pathway and its inhibition by MK-801.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a [³H]MK-801 radioligand binding assay.

Logical Relationship of MK-801 Binding

References

- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 2. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor structures reveal subunit arrangement and pore architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchchemshub.com [researchchemshub.com]

- 5. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 6. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell type-specific pharmacology of NMDA receptors using masked MK801 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of NMDA receptor channel block by MK-801 and memantine | Semantic Scholar [semanticscholar.org]

- 11. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Voltage-Dependent Enigma: A Technical Guide to the Blockade of NMDA Channels by MK-801

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide dissects the intricate mechanism of the voltage-dependent block of N-methyl-D-aspartate (NMDA) receptor channels by the potent, non-competitive antagonist, dizocilpine (B47880) (MK-801). Understanding this interaction is paramount for neuroscience research and the development of novel therapeutics targeting glutamatergic signaling. This document provides a comprehensive overview of the binding kinetics, experimental methodologies, and the structural basis of MK-801's action, presenting quantitative data in a clear, comparative format and visualizing complex processes for enhanced comprehension.

The Mechanism of Action: An Open Channel Blockade

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[1] A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials. Upon depolarization, the Mg²⁺ block is relieved, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[1][2]

MK-801 exerts its antagonistic effect through a mechanism known as "open channel block". This means that the NMDA receptor channel must first be activated (i.e., opened by agonists) for MK-801 to access its binding site within the ion channel pore.[2][3] This "use-dependent" nature is a hallmark of its action.[4][5] Once bound, MK-801 physically occludes the channel, preventing ion permeation.[1][6][7]

The voltage-dependency of the block arises from the influence of the transmembrane electrical field on the charged MK-801 molecule entering and exiting the ion channel. At hyperpolarized (more negative) membrane potentials, the entry of the positively charged MK-801 into the channel is favored, leading to a more potent block. Conversely, depolarization can facilitate the exit of the drug from the channel, accelerating recovery from the block.[4]

Quantitative Analysis of MK-801 Interaction with NMDA Receptors

The affinity and kinetics of MK-801's interaction with the NMDA receptor have been quantified under various experimental conditions. These parameters are crucial for understanding its pharmacological profile and for designing experiments.

| Parameter | Value | Species/Cell Type | Receptor Subunit | Experimental Condition | Reference |

| Kd (Dissociation Constant) | 111.3 ± 8.5 nM | - | Intact GluN1/GluN2B | - | [1] |

| 1.6 ± 0.3 µM | - | ∆ATD GluN1/GluN2B (mutant) | - | [1] | |

| ~30 nM | - | - | Ionic bond | [6] | |

| Ki (Inhibition Constant) | 37.2 nM | - | - | - | [8] |

| 742 ± 1.3 nM | - | Intact Receptor | Using 3-iodo MK-801 | [1] | |

| IC50 (Half Maximal Inhibitory Concentration) | 0.14 ± 0.04 µM | Cultured superior colliculus neurones | - | At -70 mV | [9] |

| 0.13 ± 0.02 µM | Rat hippocampal slices | - | For LTP induction | [9] | |

| Bmax (Maximum Binding Capacity) | 2.37 pmol/mg of protein | Rat cerebral cortical membranes | - | - | [10] |

Experimental Protocols for Studying MK-801 Blockade

The characterization of MK-801's effects on NMDA receptors relies on precise electrophysiological and biochemical techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Recordings

This technique allows for the measurement of ionic currents across the entire cell membrane, providing a detailed view of NMDA receptor activity.[11][12][13]

Objective: To measure NMDA receptor-mediated currents and their inhibition by MK-801 at different membrane potentials.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., rat hippocampal or cortical neurons) or cell lines heterologously expressing specific NMDA receptor subunits (e.g., HEK293 cells) are prepared on coverslips.[14][15]

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator. The coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ), known as a "giga-seal".[16]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV or -70 mV) to control the membrane potential.[4][12]

-

NMDA Receptor Activation: A solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM) is rapidly applied to the cell to evoke an inward current. To isolate NMDA receptor currents, non-NMDA receptor antagonists (e.g., CNQX) are often included in the external solution.[11]

-

Application of MK-801: After obtaining a stable baseline NMDA-evoked current, MK-801 is co-applied with the agonists. The rate and extent of current inhibition are measured.

-

Voltage-Dependence Assessment: The blocking effect of MK-801 is assessed at various holding potentials (e.g., from -80 mV to +40 mV) to determine its voltage-dependency. Recovery from block can be accelerated by prolonged applications of NMDA at depolarized potentials (e.g., +40 mV).[4]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying the pharmacology of specific NMDA receptor subunit combinations expressed heterologously.

Objective: To determine the potency and subunit selectivity of MK-801 on different NMDA receptor subtypes.

Methodology:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). The oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and the other for current injection. The oocyte is continuously perfused with a recording solution.

-

Voltage Clamp and Agonist Application: The oocyte is voltage-clamped at a holding potential (e.g., -40 mV or -60 mV).[1][17] Agonists (glutamate and glycine) are applied to evoke an inward current.

-

MK-801 Application: Increasing concentrations of MK-801 are co-applied with the agonists to generate a concentration-response curve and determine the IC50.[17]

-

Data Analysis: The inhibition of the agonist-induced current by MK-801 is measured and analyzed to determine its potency on the specific receptor subtype.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) and density (Bmax) of MK-801 to its binding site.

Objective: To quantify the binding characteristics of [³H]MK-801 to NMDA receptors in brain membrane preparations.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex or hippocampus) is homogenized and centrifuged to isolate the cell membrane fraction.[10]

-

Binding Reaction: The membrane preparation is incubated with various concentrations of radiolabeled [³H]MK-801 in a buffer solution.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³H]MK-801 while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801. Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then used to determine the Kd and Bmax values.[10]

Visualizing the Molecular Interactions and Experimental Processes

Diagrams are provided to illustrate the key pathways and workflows discussed.

Caption: NMDA receptor activation, Mg²⁺ block, and subsequent open channel block by MK-801.

Caption: Workflow for a whole-cell patch-clamp experiment studying MK-801.

Caption: Logical relationship of membrane potential to MK-801's blocking and unblocking kinetics.

Conclusion

The voltage-dependent block of NMDA channels by MK-801 is a complex, multi-faceted process that has been instrumental in elucidating the function of NMDA receptors. Its use-dependent nature and sensitivity to membrane potential provide a powerful tool for selectively inhibiting active NMDA receptors. A thorough understanding of its binding kinetics and the experimental protocols used to study it, as detailed in this guide, is essential for any researcher or drug development professional working in the field of glutamatergic neurotransmission. The data and methodologies presented here offer a solid foundation for future investigations into the therapeutic potential and physiological implications of NMDA receptor modulation.

References

- 1. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchchemshub.com [researchchemshub.com]

- 3. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action and pharmacological specificity of the anticonvulsant NMDA antagonist MK-801: a voltage clamp study on neuronal cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The interaction between MK-801 and receptors for N-methyl-D-aspartate: functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 9. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 14. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. personal.utdallas.edu [personal.utdallas.edu]

- 17. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Neuroprotective Characteristics of (Rac)-Dizocilpine in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Dizocilpine, commonly known as MK-801, is a well-characterized, potent, and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its capacity to inhibit excessive glutamatergic signaling has established it as a critical research tool for investigating the mechanisms of excitotoxicity-induced neuronal death. This technical guide offers a detailed examination of the neuroprotective properties of Dizocilpine (B47880) as observed in neuronal cultures. It covers its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its neuroprotective efficacy, and illustrates the pertinent signaling pathways and experimental workflows.

Introduction to Dizocilpine and Neuroprotection

Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly the NMDA receptor, leads to neuronal injury and death. This process is implicated in a range of neurological conditions, including stroke, traumatic brain injury, and various neurodegenerative diseases. Dizocilpine acts by blocking the ion channel of the NMDA receptor, thereby preventing the massive influx of calcium ions (Ca2+) that triggers the excitotoxic cascade. This guide focuses on the in vitro evidence demonstrating the neuroprotective effects of Dizocilpine in neuronal culture systems.[1][2]

Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

Dizocilpine's neuroprotective effects are rooted in its specific antagonism of the NMDA receptor. It is a use-dependent and voltage-dependent channel blocker, meaning it can only bind to its site within the ion channel when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), and the cell membrane is depolarized.[1] This binding physically obstructs the channel, preventing the flow of ions, most notably Ca2+.[1]

Caption: Mechanism of NMDA receptor activation and the inhibitory action of Dizocilpine.

Quantitative Data on Neuroprotection

The neuroprotective efficacy of Dizocilpine has been extensively documented in various neuronal culture models. The following tables provide a summary of key quantitative findings from the literature.

Table 1: Dose-Dependent Neuroprotection of Dizocilpine Against NMDA-Induced Excitotoxicity

| Dizocilpine Concentration | Neuronal Viability (%) | Reference |

| 0 (Control + NMDA) | 42.5 ± 3.4% | [3] |

| 10 µM | 66.8 ± 8.4% | [3] |

Data represents neuronal viability in human embryonic stem cell-derived neurons exposed to 20 µM glutamate for 24 hours.[3]

Table 2: IC50 Values of Dizocilpine Derivatives in In Vitro Assays

| Compound | Receptor Subtype | IC50 at -60 mV (µM) | IC50 at +40 mV (µM) | Reference |

| 6f | GluN1/GluN2A | 0.2 ± 0.03 | 21.6 ± 2.6 | [4] |

| 6f | GluN1/GluN2B | 0.4 ± 0.05 | 40.5 ± 5.1 | [4] |

| 3l | GluN1/GluN2A | 4.1 ± 0.5 | >200 | [4] |

| 3l | GluN1/GluN2B | 4.3 ± 0.6 | >200 | [4] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following protocols are standard methodologies for evaluating the neuroprotective effects of Dizocilpine in neuronal cultures.[5][6][7][8][9]

Primary Neuronal Culture Preparation

References

- 1. Dizocilpine - Wikipedia [en.wikipedia.org]

- 2. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncompetitive Antagonist Dizocilpine (MK-801): An In-Depth Technical Guide to its Role as an Open-Channel Blocker of the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dizocilpine (B47880), also known as MK-801, is a potent and highly selective uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action, involving the blockade of the open ion channel, has made it an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the NMDA receptor. This technical guide provides a comprehensive overview of Dizocilpine's mechanism of action, its effects on intracellular signaling cascades, and detailed experimental protocols for its characterization. Quantitative data on its binding affinities and functional effects are presented, alongside visualizations of its interaction with the NMDA receptor and relevant signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction to Dizocilpine and the NMDA Receptor

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] It is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[3] For the channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit.[4] A crucial characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of cations, most notably calcium (Ca²⁺), upon agonist binding.[1]

Dizocilpine (MK-801) is a non-competitive antagonist that binds to a site within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[1] This mechanism is described as "uncompetitive" because Dizocilpine can only bind to the receptor after it has been activated by its agonists (glutamate and glycine) and the channel is in an open state.[5] This "use-dependent" and "voltage-dependent" nature of its action is a defining feature of its pharmacology.[1]

Mechanism of Action: Uncompetitive Open-Channel Blockade

Dizocilpine's interaction with the NMDA receptor is a classic example of uncompetitive antagonism. It does not compete with the binding of glutamate or glycine. Instead, it enters the open channel pore and binds to a site, often referred to as the "PCP site" due to the similar mechanism of phencyclidine.[6] This binding event physically occludes the channel, preventing the passage of Ca²⁺ and other cations, thereby inhibiting the receptor's function. The blockade is considered "use-dependent" because the channel must be opened by agonists for Dizocilpine to gain access to its binding site.[1] The blockade is also voltage-dependent, as the membrane potential influences the movement of the charged Dizocilpine molecule into and out of the channel. The binding of Dizocilpine is characterized by a high affinity and a very slow off-rate, leading to a prolonged, almost irreversible blockade under typical experimental conditions.[3][7]

Caption: Mechanism of Dizocilpine's uncompetitive antagonism.

Quantitative Pharmacological Data

The affinity and potency of Dizocilpine have been characterized in numerous studies using various experimental techniques. The following tables summarize key quantitative data.

Table 1: Binding Affinity of Dizocilpine for the NMDA Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Kd | 6.3 nM | Rat cerebral cortical membranes | [³H]MK-801 | [8] |

| Bmax | 2.37 pmol/mg protein | Rat cerebral cortical membranes | [³H]MK-801 | [8] |

| Kd | ~0.08 µM | Computational Model | - | [9] |

Table 2: Functional Potency of Dizocilpine

| Parameter | Value | Experimental System | Measurement | Reference |

| ED50 | 0.05 mg/kg | Rats (discriminative stimulus) | Behavioral response | [10] |

| ED50 | 0.3 mg/kg | Gerbil (neuroprotection) | Ischemia-induced neurodegeneration | [1] |

| IC50 | Varies with conditions | Electrophysiology | Inhibition of NMDA-evoked currents | [3] |

Impact on Downstream Signaling Pathways

The influx of Ca²⁺ through the NMDA receptor channel activates a multitude of intracellular signaling cascades that are crucial for synaptic plasticity. By blocking this Ca²⁺ influx, Dizocilpine significantly impacts these downstream pathways. One of the most well-studied pathways involves the activation of Extracellular signal-Regulated Kinases (ERK) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB).

Upon NMDA receptor activation, the rise in intracellular Ca²⁺ can lead to the activation of Ras, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus and phosphorylate CREB. Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of genes involved in synaptic plasticity and cell survival. Dizocilpine, by preventing the initial Ca²⁺ signal, effectively inhibits this entire cascade.

Caption: NMDA receptor downstream signaling pathway to ERK/CREB.

Experimental Protocols

Radioligand Binding Assay for Dizocilpine

This protocol is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) for Dizocilpine on the NMDA receptor. The assay typically utilizes [³H]MK-801 as the radioligand.

Materials:

-

Rat brain membranes (e.g., from cerebral cortex or hippocampus)

-

[³H]MK-801 (radioligand)

-

Unlabeled Dizocilpine (for determining non-specific binding)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer.

-

Binding Incubation: In test tubes, combine the prepared brain membranes, a fixed concentration of [³H]MK-801, and varying concentrations of unlabeled Dizocilpine (for competition assays) or buffer alone (for saturation assays). For determining non-specific binding, use a high concentration of unlabeled Dizocilpine.

-

Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[11]

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: For saturation binding, plot the specific binding (total binding minus non-specific binding) against the concentration of [³H]MK-801 to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of unlabeled Dizocilpine to determine the IC₅₀, from which the Kᵢ can be calculated.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of Dizocilpine on NMDA receptor-mediated currents in individual neurons.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

External solution (Artificial Cerebrospinal Fluid - ACSF) containing agonists (glutamate and glycine) and blockers for other ion channels (e.g., TTX for sodium channels, picrotoxin (B1677862) for GABAA receptors).

-

Internal solution for the patch pipette (e.g., containing Cs-gluconate to block potassium channels).

-

Dizocilpine stock solution.

Procedure:

-

Cell/Slice Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from an animal. Place the preparation in the recording chamber on the microscope stage and perfuse with ACSF.

-

Pipette Pulling and Filling: Pull a patch pipette from a borosilicate glass capillary to have a resistance of 3-7 MΩ. Fill the pipette with the internal solution.

-

Obtaining a Gigaseal and Whole-Cell Configuration: Approach a neuron with the patch pipette while applying positive pressure. Once in close proximity, release the pressure to form a high-resistance "gigaseal" between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.

-

Recording NMDA Currents: Clamp the cell at a holding potential (e.g., -70 mV). Apply brief pulses of glutamate and glycine to evoke NMDA receptor-mediated currents. The characteristic slow kinetics of the NMDA current will be apparent.

-

Application of Dizocilpine: After obtaining a stable baseline of NMDA currents, perfuse the ACSF containing a known concentration of Dizocilpine onto the cell.

-

Data Acquisition: Record the NMDA currents before, during, and after the application of Dizocilpine. The use-dependent nature of the block can be observed as a progressive decrease in the current amplitude with repeated agonist applications in the presence of the drug.

-

Data Analysis: Measure the peak amplitude of the NMDA currents. Calculate the percentage of inhibition caused by Dizocilpine. Construct a concentration-response curve to determine the IC₅₀ of Dizocilpine.

Caption: A typical experimental workflow for characterizing Dizocilpine.

Conclusion

Dizocilpine (MK-801) remains a cornerstone pharmacological tool for the study of NMDA receptor function. Its well-characterized mechanism as a high-affinity, use-dependent, uncompetitive open-channel blocker provides a powerful means to dissect the intricate roles of NMDA receptor-mediated signaling in both health and disease. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize and understand the actions of this important compound. A thorough comprehension of Dizocilpine's pharmacology is essential for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the glutamatergic system.

References

- 1. Dizocilpine - Wikipedia [en.wikipedia.org]

- 2. View of Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology [madison-proceedings.com]

- 3. biorxiv.org [biorxiv.org]

- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dizocilpine-like discriminative stimulus effects of low-affinity uncompetitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Electron Transfer and Redox Metabolite Formation from Dizocilpine (MK-801): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dizocilpine (B47880) (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] While its pharmacological effects as an anticonvulsant and its use in modeling psychosis in research are well-documented, the underlying biomechanisms, particularly those involving electron transfer and the formation of redox-active metabolites, are less thoroughly elucidated.[1][2] This technical guide provides an in-depth exploration of the theoretical framework and available experimental evidence surrounding the electron transfer and redox metabolite formation from Dizocilpine. The bioactivity of Dizocilpine and its metabolites is proposed to be linked to their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1]

Metabolic Pathways of Dizocilpine

The metabolism of Dizocilpine is a critical first step in the formation of redox-active species. While comprehensive in vivo and in vitro metabolic studies with detailed quantitative data are not extensively available in the public domain, key metabolic pathways have been identified. The primary routes of metabolism involve oxidation, leading to the formation of hydroxylated and N-oxidized derivatives.

The major identified metabolites of Dizocilpine are:

-

N-hydroxy-Dizocilpine: Formation of a hydroxylamine (B1172632) at the nitrogen atom.[1]

-

2-hydroxy-Dizocilpine: Aromatic hydroxylation leading to a phenolic metabolite.[1]

-

8-hydroxy-Dizocilpine: Another phenolic metabolite resulting from aromatic hydroxylation.[1]

These metabolites, particularly the hydroxylamine and phenolic derivatives, are the precursors to the redox-active species that are believed to contribute to the broader bioactivity and potential toxicity of Dizocilpine.[1][2]

Enzymology of Dizocilpine Metabolism

The specific enzymes responsible for the metabolism of Dizocilpine have not been definitively characterized in the available literature. However, based on the types of metabolic reactions observed, the following enzyme families are likely involved:

-

Cytochrome P450 (CYP) Enzymes: These enzymes are the primary catalysts for the hydroxylation of aromatic compounds. It is highly probable that CYP isoenzymes, such as those from the CYP2D and CYP3A subfamilies, are involved in the formation of 2-hydroxy- and 8-hydroxy-Dizocilpine.

-

Flavin-containing Monooxygenases (FMOs): FMOs are known to catalyze the N-oxidation of secondary amines to form hydroxylamines.[3] Therefore, the formation of N-hydroxy-Dizocilpine is likely mediated by an FMO enzyme.[1]

Further research with specific CYP and FMO inhibitors and recombinant enzymes is needed to definitively identify the specific isoenzymes responsible for Dizocilpine metabolism.

Electron Transfer and Redox Cycling

The central hypothesis regarding the bioactivity of Dizocilpine's metabolites is their participation in redox cycling, a process that can lead to the transfer of electrons and the generation of ROS. This concept draws strong parallels to the metabolism and bioactivation of other drugs like cocaine and phencyclidine (PCP).[1]

Redox Cycling of N-hydroxy-Dizocilpine

The N-hydroxy metabolite is proposed to undergo a one-electron oxidation to form a nitroxide radical. This radical can then be further oxidized to a nitrosonium ion. This series of redox reactions can form a catalytic cycle, as illustrated below.

This redox cycling can contribute to oxidative stress through the generation of superoxide (B77818) radicals (O₂⁻˙).[1]

Redox Cycling of Phenolic Metabolites

The phenolic metabolites, 2-hydroxy- and 8-hydroxy-Dizocilpine, can undergo a two-electron oxidation to form their corresponding quinones. These quinones can then be reduced back to the phenolic form, creating a redox cycle that can also generate ROS.

Quantitative Data

A comprehensive review of the scientific literature reveals a notable absence of quantitative data regarding the electron transfer and redox metabolite formation from Dizocilpine. The following table summarizes the key parameters for which specific experimental values are not currently available.

| Parameter | Value | Method | Reference |

| Redox Potential (Dizocilpine) | Not Reported | Cyclic Voltammetry | N/A |

| Redox Potential (N-hydroxy-Dizocilpine) | Not Reported | Cyclic Voltammetry | N/A |

| Redox Potential (2-hydroxy-Dizocilpine) | Not Reported | Cyclic Voltammetry | N/A |

| Redox Potential (8-hydroxy-Dizocilpine) | Not Reported | Cyclic Voltammetry | N/A |

| Enzyme Kinetics (CYP-mediated hydroxylation) | Not Reported | In vitro enzyme assays | N/A |

| Enzyme Kinetics (FMO-mediated N-oxidation) | Not Reported | In vitro enzyme assays | N/A |

| Metabolite Concentrations (in vivo) | Not Reported | LC-MS/MS, etc. | N/A |

| Metabolite Concentrations (in vitro) | Not Reported | LC-MS/MS, etc. | N/A |

This lack of quantitative data represents a significant knowledge gap and highlights the need for further experimental investigation to validate the proposed theoretical framework.

Experimental Protocols

In Vitro Metabolism of Dizocilpine using Liver Microsomes

This experiment aims to identify the metabolites of Dizocilpine and the enzymes responsible for their formation.

Workflow:

Methodology:

-

Incubation: Dizocilpine is incubated with liver microsomes from a relevant species (e.g., human, rat) in a buffered solution. The reaction is initiated by the addition of the cofactor NADPH.

-

Enzyme Inhibition (for reaction phenotyping): To identify the specific CYP enzymes involved, parallel incubations are performed in the presence of known selective inhibitors for different CYP isoenzymes.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

-

Reaction Quenching: The reaction is stopped at each time point by the addition of a quenching solvent, such as cold acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate, identify, and quantify Dizocilpine and its metabolites.

Electrochemical Analysis of Dizocilpine and its Metabolites

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of Dizocilpine and its metabolites, providing insight into their propensity to undergo electron transfer.

Methodology:

-

Electrochemical Cell Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: The compound of interest (Dizocilpine or a synthesized metabolite) is dissolved in a suitable electrolyte solution.

-

Potential Sweep: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

Data Analysis: The resulting voltammogram is analyzed to determine the peak potentials for oxidation and reduction, which correspond to the redox potentials of the compound.

Conclusion

The metabolism of Dizocilpine to N-hydroxy and phenolic derivatives provides a basis for understanding its potential to engage in electron transfer and redox cycling. The theoretical framework, drawing analogies to other psychoactive compounds, suggests that these redox-active metabolites may contribute to the overall pharmacological and toxicological profile of Dizocilpine through the generation of reactive oxygen species. However, a significant lack of quantitative experimental data currently prevents a full and detailed understanding of these processes. Further research is required to determine the specific enzymes involved, quantify the formation of redox-active metabolites, and measure their electrochemical properties. Such studies will be crucial for a comprehensive assessment of the role of electron transfer in the bioactivity of Dizocilpine.

References

- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

Initial studies on Dizocilpine's effects on the central nervous system

An In-depth Technical Guide on the Initial Studies of Dizocilpine's (MK-801) Effects on the Central Nervous System

Introduction

Dizocilpine (B47880), also known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system (CNS).[1][2][3][4] Discovered by a team at Merck in 1982, initial research on Dizocilpine unveiled a wide range of significant pharmacological effects, including anticonvulsant, anesthetic, and neuroprotective properties.[1][5][6] However, its development for clinical use in humans was halted due to the discovery of significant side effects, such as cognitive impairment and psychotomimetic reactions.[5] Despite this, Dizocilpine remains an invaluable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes within the CNS. This guide provides a detailed overview of the foundational studies on Dizocilpine, focusing on its mechanism of action, diverse effects on the CNS, experimental protocols, and the adverse effects that limited its clinical application.

Mechanism of Action: A Potent NMDA Receptor Antagonist

The primary mechanism of action of Dizocilpine is its potent and specific blockade of the NMDA receptor ion channel.[1][2][5] The NMDA receptor is a glutamate-gated ion channel that, upon activation, allows the influx of calcium ions (Ca²⁺), triggering a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.[4][5]

Dizocilpine acts as a use- and voltage-dependent open-channel blocker.[5] This means that the NMDA receptor channel must first be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), and the neuron must be depolarized to remove a magnesium ion (Mg²⁺) that normally blocks the channel at resting membrane potential. Once the channel is open, Dizocilpine enters and binds to a site within the ion channel, physically obstructing the flow of ions.[5] This binding is of high affinity and has a long dwell time, leading to a prolonged blockade of receptor function.[2]

Pharmacological Effects on the Central Nervous System

Initial studies revealed that Dizocilpine exerts a variety of powerful effects on the CNS.

Anticonvulsant Activity

Dizocilpine was first identified as a potent anticonvulsant.[1][3][6] It demonstrated high affinity for binding sites in the brain, particularly in the hippocampus, and was effective in animal models of epilepsy.[1] This anticonvulsant action is a direct result of its ability to block the excessive neuronal excitation mediated by NMDA receptors during seizure activity.

Neuroprotective Properties

A significant area of early research focused on Dizocilpine's neuroprotective effects.[3] In conditions such as stroke, traumatic brain injury, and hypoglycemia, excessive glutamate release leads to over-activation of NMDA receptors and a massive influx of calcium, initiating a neurotoxic cascade known as excitotoxicity.[5][7] Studies showed that Dizocilpine could protect neurons from this excitotoxic damage in various animal models.[5][7] For instance, it was found to mitigate neuronal necrosis in the hippocampus and striatum of rats subjected to profound hypoglycemia.[7]

Impact on Learning and Memory

While neuroprotective, Dizocilpine was also found to significantly impair cognitive functions, particularly learning and memory.[1][2] This is because NMDA receptor-mediated synaptic plasticity, such as long-term potentiation (LTP), is critical for memory formation. By blocking NMDA receptors, Dizocilpine inhibits the induction of LTP.[5] Studies in rats and primates showed that the drug impaired the acquisition of new memories, especially in tasks that require spatial and working memory.[5][8][9]

Effects on Motor Function

Administration of Dizocilpine leads to dose-dependent effects on motor activity.[10] At lower doses, it can cause hyperlocomotion, an increase in spontaneous movement.[2][10] At higher doses, it can lead to more severe motor ataxia, disrupting coordination and balance.[8]

Psychotomimetic and Dissociative Effects

Dizocilpine shares pharmacological properties with other NMDA receptor antagonists like phencyclidine (PCP) and ketamine, including dissociative anesthetic effects.[1][5][11] In animal models, it was found to induce behaviors reminiscent of both the positive (e.g., hyperlocomotion) and negative (e.g., social withdrawal) symptoms of schizophrenia.[4][5] This has made Dizocilpine a widely used tool for creating animal models of psychosis to test potential antipsychotic drugs.[5]

Influence on Neurotransmitter Systems

Beyond its direct action on glutamate receptors, Dizocilpine was also shown to modulate other neurotransmitter systems. Microdialysis studies in freely moving rats revealed that both local and systemic administration of Dizocilpine increased the extracellular concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the nucleus accumbens, a key brain region involved in reward and motivation.[12]

Experimental Data

The following tables summarize quantitative data from initial studies on Dizocilpine.

Table 1: Dose-Dependent Behavioral Effects of Dizocilpine in Rodents

| Dose (mg/kg) | Route of Administration | Animal Model | Observed Effect | Reference |

| 0.025 - 0.1 | Subcutaneous | Rat | Impaired acquisition in 14-unit T-maze (cognitive measures). | [8] |

| 0.1 - 0.15 | Intraperitoneal | Mouse | Amnestic effect and increased locomotor activity. | [2] |

| 0.1 - 0.17 | Not Specified | Rat | Decreased accuracy on olfactory span task (working memory). | [9] |

| 0.2 | Not Specified | Rat | Marked hyperlocomotion and prevention of within-session habituation. | [10] |

| 0.3 | Intraperitoneal | Rat | Dose-dependent hyperactivity. | [10] |

Table 2: Neuroprotective Effects of Dizocilpine in Animal Models

| Dose (mg/kg) | Route of Administration | Animal Model/Condition | Observed Neuroprotective Effect | Reference |

| 0.3 | Not Specified | Gerbil / Ischemia | ED50 for neuroprotection in the hippocampus. | [5] |

| ≥ 3.0 | Not Specified | Gerbil / Ischemia | Majority of animals protected against ischemia-induced damage. | [5] |

| 1.5 - 5.0 | Intravenous | Rat / Hypoglycemia | Mitigated selective neuronal necrosis in the hippocampus and striatum. | [7] |

Table 3: Effects of Dizocilpine on Extracellular Neurotransmitter Levels in the Nucleus Accumbens

| Dose | Route of Administration | Neurotransmitter | Change in Extracellular Level | Reference |

| 5 - 250 µM | Local Infusion | Dopamine, Norepinephrine, Serotonin | Concentration-dependent increase. | [12] |

| 0.3 mg/kg | Intraperitoneal | Dopamine, Norepinephrine, Serotonin | Significant increase. | [12] |

Methodologies from Initial Studies

The initial characterization of Dizocilpine's effects relied on a variety of experimental protocols.

-

Animal Models: The majority of early studies were conducted in rodents, primarily rats (e.g., Sprague-Dawley, F-344) and mice.[2][7][8][10]

-

Drug Administration: Dizocilpine was typically dissolved in saline and administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injections.[2][7][8][13]

-

Behavioral Assessments: A range of behavioral mazes and tests were used to assess cognitive and motor functions. These included the Morris water maze for spatial learning, the open-field test for locomotor activity, and complex mazes like the 14-unit T-maze for learning and memory.[2][8][10]

-

Neurochemical and Histological Analysis: Techniques like intracerebral microdialysis were used to measure real-time changes in neurotransmitter levels in specific brain regions.[12] Post-mortem histological analysis of brain tissue, often using staining methods, was employed to assess neuronal damage or protection.[7]

Adverse Effects and Translational Limitations

The promising therapeutic potential of Dizocilpine was ultimately overshadowed by its significant adverse effects, which prevented its clinical use.

Neurotoxicity and Olney's Lesions

In 1989, John W. Olney discovered that Dizocilpine and other NMDA antagonists could cause a specific type of brain damage, now known as Olney's lesions.[5] These lesions are characterized by the formation of neuronal vacuolization and, in some cases, necrosis, particularly in the posterior cingulate and retrosplenial cortices of the rat brain.[5] This neurotoxic effect raised serious safety concerns for human use.

Conclusion

The initial studies on Dizocilpine were instrumental in elucidating the multifaceted role of the NMDA receptor in the central nervous system. They confirmed the receptor's critical involvement in seizure activity, excitotoxic neuronal death, learning, memory, and the neurobiology of psychosis. While the discovery of adverse effects such as Olney's lesions and psychotomimetic reactions precluded its use as a therapeutic agent, Dizocilpine's legacy endures. It remains a cornerstone of neuroscience research, providing a powerful pharmacological tool to probe the intricacies of glutamatergic neurotransmission and to model CNS disorders in the ongoing quest for new and safer therapeutic interventions.

References

- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dizocilpine | C16H15N | CID 180081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Dizocilpine - Wikipedia [en.wikipedia.org]

- 6. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA receptor channel antagonism by dizocilpine (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Dizocilpine (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phencyclidine - Wikipedia [en.wikipedia.org]

- 12. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]

An In-depth Technical Guide to the Anticonvulsant Properties of (Rac)-Dizocilpine (MK-801)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Dizocilpine, also known as MK-801, is a potent and extensively studied non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Initially investigated for its anesthetic and anticonvulsant properties, Dizocilpine (B47880) has become a critical pharmacological tool for exploring the role of the NMDA receptor in various physiological and pathological processes within the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the anticonvulsant properties of Dizocilpine, detailing its mechanism of action, efficacy in preclinical seizure models, and standardized experimental protocols for its evaluation.

Dizocilpine's robust anticonvulsant effects have been demonstrated across a range of animal models, including those for generalized and partial seizures.[3][4] Its unique mechanism of action, involving the blockade of the ion channel associated with the NMDA receptor, has provided valuable insights into the pathophysiology of epilepsy and has paved the way for the investigation of other NMDA receptor antagonists as potential antiepileptic drugs.[5][6] However, its clinical development has been hampered by a narrow therapeutic window and the induction of psychotomimetic side effects and neurotoxicity at higher doses.[4][7] Despite these limitations, Dizocilpine remains an invaluable compound in preclinical research for elucidating the mechanisms of epileptogenesis and for the initial screening of novel anticonvulsant therapies.

Mechanism of Action: NMDA Receptor Antagonism

Dizocilpine exerts its anticonvulsant effects primarily through its potent and selective non-competitive antagonism of the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor.[5][6] Glutamate is the principal excitatory neurotransmitter in the brain, and the overactivation of NMDA receptors is a key factor in the initiation and propagation of seizure activity.

The mechanism of Dizocilpine's action is both use- and voltage-dependent.[7] This means that the NMDA receptor channel must be opened by the binding of glutamate and a co-agonist (glycine or D-serine), coupled with depolarization of the neuronal membrane, for Dizocilpine to enter and block the channel pore.[6][7] Once bound within the ion channel, Dizocilpine prevents the influx of calcium ions (Ca2+), which is a critical downstream signaling event that contributes to excitotoxicity and seizure propagation. Neurophysiological studies have confirmed that Dizocilpine selectively antagonizes depolarizing responses to NMDA, with no significant effect on responses to other excitatory amino acid receptors like kainate or quisqualate.[5] The binding affinity of Dizocilpine to its site within the NMDA receptor channel correlates strongly with its anticonvulsant potency.[5]

Below is a diagram illustrating the signaling pathway of NMDA receptor activation and its inhibition by Dizocilpine.

Quantitative Efficacy of (Rac)-Dizocilpine in Preclinical Seizure Models

The anticonvulsant efficacy of Dizocilpine has been quantified in various animal models of epilepsy. The following tables summarize key quantitative data from these studies, providing a comparative overview of its potency.

| Seizure Model | Animal Species | Route of Administration | ED50 (mg/kg) | Reference |

| NMDA-Induced Seizures | Mouse | Intraperitoneal (i.p.) | 0.17 | [8] |

| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | 0.25 - 4 (dose-dependent suppression) | [3] |

| Perforant Path Kindling | Rat | Intraperitoneal (i.p.) | 1.0 (suppression of behavioral seizures) | [9] |

| Seizure Model | Animal Species | Dose (mg/kg) | Observed Anticonvulsant Effect | Reference |

| Pentylenetetrazole (PTZ) Kindling | Mouse | Not Specified | Significantly reduced kindling acquisition | [10] |

| NMDA-Induced Hippocampal Seizures | Rat | 1.0 (i.p.) | Significant decrease in the number and duration of seizures | [11] |

| Amygdala Kindling | Rat | 1.0 (i.p.) | Strong prevention of afterdischarge growth | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Dizocilpine's anticonvulsant properties.

Pentylenetetrazole (PTZ)-Induced Kindling Model in Mice

The PTZ-induced kindling model is a widely used paradigm to study epileptogenesis and for the screening of anticonvulsant drugs.

-

Animals: Male mice are commonly used.

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Experimental Groups: Mice are randomized into a vehicle control group and one or more Dizocilpine treatment groups.

-

Kindling Procedure:

-

A subconvulsive dose of PTZ (e.g., 40 mg/kg) is administered intraperitoneally (i.p.) on alternating days for a specified period (e.g., 15 days).[10]

-

Dizocilpine or vehicle is administered at a predetermined time before each PTZ injection.

-

Immediately following each PTZ injection, individual mice are placed in an observation chamber and monitored for 30 minutes for seizure activity.[10]

-

-

Seizure Scoring: Seizure severity is scored according to a standardized scale, such as:[10]

-

Stage 0: No response.

-

Stage 1: Ear and facial twitching.

-

Stage 2: Myoclonic body jerks.

-

Stage 3: Forelimb clonus, rearing.

-

Stage 4: Clonic convulsions, turning onto the side.

-

Stage 5: Generalized tonic-clonic convulsions, turning onto the back.

-

-

Data Analysis: The primary endpoints are the mean seizure stage and the number of animals exhibiting generalized seizures over the course of the kindling period.

Amygdala Kindling Model in Rats

The amygdala kindling model is a classic model of temporal lobe epilepsy, characterized by the progressive development of seizures following repeated electrical stimulation of the amygdala.

-

Animals: Adult male rats are typically used.

-

Surgical Procedure:

-

Rats are anesthetized, and a bipolar electrode is stereotaxically implanted into the amygdala.

-

Animals are allowed a recovery period of at least one week post-surgery.

-

-

Kindling Procedure:

-

A constant current electrical stimulation is delivered to the amygdala once daily. The initial stimulation parameters are set to elicit an afterdischarge (AD) without behavioral seizure activity.

-

The AD duration and behavioral seizure stage are recorded after each stimulation.

-

Stimulations are repeated daily until a stable kindled state (e.g., consistent Stage 5 seizures) is achieved.

-

-

Drug Testing:

-

Once kindled, animals receive an i.p. injection of Dizocilpine or vehicle.

-

At a specified time after injection (e.g., 30 minutes), the amygdala is stimulated, and the AD duration and seizure stage are recorded.

-

-

Data Analysis: The effects of Dizocilpine are quantified by the reduction in mean seizure stage and mean AD duration compared to baseline and vehicle controls.

The following diagram illustrates a typical experimental workflow for evaluating the anticonvulsant properties of a compound using a kindling model.

Logical Relationships and Considerations

The relationship between the in vitro binding affinity of Dizocilpine and its in vivo anticonvulsant potency is a critical aspect of its pharmacological profile.

Conclusion

(Rac)-Dizocilpine is a powerful anticonvulsant agent with a well-defined mechanism of action centered on the non-competitive blockade of the NMDA receptor ion channel. Its efficacy has been robustly demonstrated in a variety of preclinical models of epilepsy. While its clinical utility is limited by adverse effects, Dizocilpine remains an indispensable tool in neuroscience research. The detailed protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the continued exploration of NMDA receptor modulation for the treatment of epilepsy and other neurological disorders. The methodologies described provide a foundation for the consistent and reliable evaluation of novel anticonvulsant compounds.

References

- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant action of a non-competitive antagonist of NMDA receptors (MK-801) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of MK-801 on kindled seizures: implications for use and limitations as an antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel anticonvulsant MK-801 binds to the activated state of the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dizocilpine - Wikipedia [en.wikipedia.org]

- 8. Effect of a noncompetitive antagonist (MK-801) of NMDA receptors on convulsions and brain amino acid level in E1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The NMDA antagonist MK-801 suppresses behavioral seizures, augments afterdischarges, but does not block development of perforant path kindling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-pinene and dizocilpine (MK-801) attenuate kindling development and astrocytosis in an experimental mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation and inhibition of N-methyl-D-aspartate receptors in rats: developing a seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard dosage and administration routes for MK-801 in rats and mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard dosage and administration of MK-801 (Dizocilpine), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in rats and mice for research purposes. This document includes detailed protocols for solution preparation, administration, and common behavioral assays, alongside a summary of typical dosages and a diagram of the relevant signaling pathway.

Overview and Mechanism of Action

MK-801 is a widely used pharmacological tool to induce behavioral and cognitive changes in rodents, modeling aspects of neuropsychiatric disorders such as schizophrenia.[1][2] It acts as a potent and selective non-competitive antagonist of the NMDA receptor, a glutamate (B1630785) receptor crucial for synaptic plasticity and memory function.[3][4] MK-801 binds within the ion channel of the NMDA receptor, preventing the influx of calcium ions (Ca²⁺) and thereby blocking its function in a use- and voltage-dependent manner.[3] This blockade disrupts normal glutamatergic neurotransmission, leading to a range of behavioral effects.

Standard Dosage and Administration Routes

The dosage of MK-801 required to elicit specific behavioral effects varies between rats and mice and depends on the experimental paradigm. The most common route of administration is intraperitoneal (IP) injection.

Table 1: Standard MK-801 Dosages in Rats

| Dosage Range (mg/kg) | Observed Effects | Reference(s) |

| 0.05 - 0.1 | Impaired learning and memory, cognitive deficits.[5][6] | [5][6] |

| 0.1 - 0.6 | Dose-dependent locomotor hyperactivity.[7][8] | [7][8] |

| ≥ 0.2 | Gross intoxication, impaired sensorimotor function.[5] | [5] |

| 0.5 | Severe acute behavioral changes including restlessness, hyperactivity, and motor disturbances.[9] | [9] |

| 1.0 - 10.0 | Prevention of NMDA-induced neuronal degeneration.[10] | [10] |

Table 2: Standard MK-801 Dosages in Mice

| Dosage Range (mg/kg) | Observed Effects | Reference(s) |

| 0.01 - 0.1 | Impaired object recognition memory (state-dependent).[11] | [11] |

| 0.1 | Diminished spontaneous alternation in Y-maze, social investigation reduction.[1] | [1] |

| 0.12 - 0.15 | Hyperlocomotion and social deficits.[1][2] | [1][2] |

| 0.15 - 1.0 | Stereotypic behaviors. | |

| 0.2 - 0.3 | Decreased self-grooming.[1][2] | [1][2] |

| 0.5 - 1.0 | Ataxic-like movements.[1] | [1] |

| 10.0 | Irreversible degeneration of some cortical neurons. |

Experimental Protocols

MK-801 Solution Preparation

Materials:

-

(+)-MK-801 hydrogen maleate (B1232345) (Dizocilpine maleate)

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer or sonicator

Procedure:

-

Calculate the required amount of MK-801 based on the desired final concentration and volume.

-

Weigh the MK-801 powder accurately.

-

Dissolve the MK-801 powder in sterile 0.9% saline to the desired concentration.[9] Sonication may facilitate dissolution.

-

Ensure the solution is clear and free of particulates.

-

Store the solution appropriately, protected from light. For short-term use, refrigeration is typically adequate.

Intraperitoneal (IP) Injection Protocol

Materials:

-

Prepared MK-801 solution

-

Sterile syringes (1 mL is suitable for most applications)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[2][7]

-

70% ethanol (B145695) for disinfection

-

Animal scale

Procedure:

-

Weigh the animal to determine the correct injection volume. The injection volume should not exceed 10 ml/kg.[7][11]

-

Gently restrain the animal. For mice, this can often be done by one person. For rats, a two-person technique may be preferred.[2][7]

-

Position the animal on its back with its head tilted slightly downwards to move the abdominal organs cranially.[2]

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][8]

-

Disinfect the injection site with 70% ethanol.[8]

-